molecular formula C16H14N2OS B5128989 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone

1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone

Cat. No. B5128989
M. Wt: 282.4 g/mol
InChI Key: SNGHJZGSKZIXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, modulation of inflammatory cytokines, and activation of neuroprotective pathways. The compound has been found to interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cell proliferation in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect against neuronal damage in animal models of neurodegenerative diseases. The compound has also been found to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It has also been extensively studied in preclinical models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and pathways. Additionally, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain unknown.

Future Directions

There are several future directions for research on 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone. One direction is to further investigate its mechanism of action and cellular targets. This could provide insight into the compound's therapeutic potential and aid in the development of new drugs. Another direction is to test the compound in clinical trials to evaluate its safety and efficacy in humans. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its potency and selectivity. Overall, 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone involves the reaction between 3-(1H-pyrazol-3-yl)benzaldehyde and 2-acetylthiophene in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to yield the final product. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative, anti-inflammatory, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

1-[5-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-14(19)16-7-6-15(20-16)12-5-3-4-11(10-12)13-8-9-17-18-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGHJZGSKZIXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0111453.P001

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